(4-Pentylphenoxy)acetic acid
Description
(4-Pentylphenoxy)acetic acid (CAS: 55784-08-2), also known as 2-[4-(pentyloxy)phenyl]acetic acid, is an organic compound featuring a phenoxy group substituted with a pentyl chain and an acetic acid moiety. Its molecular formula is C₁₃H₁₈O₃, with a molecular weight of 222.28 g/mol. The compound’s structure combines a hydrophobic pentyl chain and a hydrophilic carboxylic acid group, enabling diverse interactions in chemical and environmental applications.
Properties
IUPAC Name |
2-(4-pentylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-2-3-4-5-11-6-8-12(9-7-11)16-10-13(14)15/h6-9H,2-5,10H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVFPSLQRRXKQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Pentylphenoxy)acetic acid typically involves the reaction of 4-pentylphenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: (4-Pentylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(4-Pentylphenoxy)acetic acid has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Pentylphenoxy)acetic acid involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, influencing their activity. The acetic acid moiety can participate in acid-base reactions, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Research Findings and Mechanisms
Adsorption Performance
- This compound and analogs are effective in heavy metal removal. For example, acetic acid-modified biochar (ASBB) achieved 97.8% U(VI) removal under optimal conditions (pH 6.0, 0.30 g/L dosage) due to increased porosity and -COOH groups .
- Mechanism: The carboxylic acid group forms monodentate coordination with U(VI), while the pentyl chain improves hydrophobicity, enhancing adsorption kinetics .
Comparative Efficiency
- Linear vs. Branched Chains : Linear pentyl analogs exhibit higher adsorption capacity than branched derivatives due to reduced steric hindrance.
- Functional Group Impact : Compounds with -COOH (e.g., 4-hydroxyphenylacetic acid) outperform ester derivatives in metal chelation but are less effective in organic matrices.
Biological Activity
(4-Pentylphenoxy)acetic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory effects and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Chemical Formula : C13H18O3
- CAS Number : 13301530
- Molecular Weight : 222.28 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways, particularly those involved in inflammation and pain modulation. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and prostaglandin E2 (PGE2), which are critical mediators in inflammatory processes.
Anti-Inflammatory Activity
Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance, compounds structurally related to this compound have shown reductions in TNF-α levels by approximately 61% and PGE2 by about 60% in animal models of inflammation .
Table 1: Anti-Inflammatory Effects of this compound Derivatives
| Compound | TNF-α Reduction (%) | PGE2 Reduction (%) |
|---|---|---|
| This compound | 61 | 60 |
| Celecoxib | 63.52 | 60.16 |
| Mefenamic Acid | 60.09 | 59.37 |
Safety Profile
In terms of safety, studies have indicated that this compound does not significantly affect liver and kidney function, as evidenced by stable serum levels of ALT, AST, creatinine, and urea in treated animals compared to controls .
Table 2: Liver and Kidney Function Assessment
| Parameter | Control Group | Treated Group this compound |
|---|---|---|
| ALT (U/L) | Normal Range | No significant change |
| AST (U/L) | Normal Range | No significant change |
| Creatinine (mg/dL) | Normal Range | No significant change |
| Urea (mg/dL) | Normal Range | No significant change |
Case Studies
- In Vivo Studies : A study involving carrageenan-induced paw edema in rats demonstrated that administration of this compound led to a marked reduction in paw thickness and weight, indicating its efficacy as an anti-inflammatory agent without the common side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Histopathological Analysis : Histological examinations revealed that the gastric mucosa of rats treated with this compound maintained a normal structure with minimal inflammatory cell infiltration, contrasting sharply with the ulcerogenic effects observed with mefenamic acid treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
